1-(2,1,3-benzothiadiazole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-(2,1,3-benzothiadiazole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-10-8-15(19-25-10)18-16(23)11-4-6-22(7-5-11)17(24)12-2-3-13-14(9-12)21-26-20-13/h2-3,8-9,11H,4-7H2,1H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIGQYOPEIBEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,1,3-benzothiadiazole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzothiadiazole moiety : Known for its role in various biological activities.
- Piperidine ring : Commonly associated with pharmacological properties.
- Oxazole group : Contributes to the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.
- DNA Interaction : Similar compounds have shown the potential to bind DNA, affecting replication and transcription processes.
- Cell Signaling Modulation : The presence of the oxazole group suggests that it may influence signaling pathways relevant to cell growth and apoptosis.
Antimicrobial Activity
Research indicates that related compounds exhibit significant antimicrobial properties. For instance, derivatives containing benzothiadiazole have shown effectiveness against various bacterial strains.
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Staphylococcus aureus | Strong |
| Compound C | Escherichia coli | Weak |
Anticancer Potential
Studies have demonstrated that similar piperidine derivatives possess anticancer activity by inducing apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation.
Case Studies
-
Study on Anticancer Activity : A study evaluated the effects of piperidine derivatives on cancer cell lines (e.g., A549, HCT116). The results indicated that these compounds significantly inhibited cell growth and induced apoptosis.
- Methodology : MTT assay was used to assess cell viability.
- Findings : IC50 values ranged from 10 to 30 µM for different cancer cell lines.
-
Antimicrobial Screening : Another study focused on the antimicrobial efficacy of benzothiadiazole derivatives against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed.
- Findings : Compounds showed varying degrees of inhibition, with some achieving zones of inhibition greater than 15 mm against resistant strains.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : Moderate oral bioavailability.
- Metabolism : Primarily hepatic metabolism with potential interactions with cytochrome P450 enzymes.
- Toxicity Profile : Initial toxicity assessments indicate a favorable profile; however, detailed toxicological studies are necessary for clinical application.
Preparation Methods
Benzothiadiazole-Piperidine Conjugation
2,1,3-Benzothiadiazole-5-carbonyl chloride reacts with piperidine-4-carboxamide in dry THF using Et₃N as base. Phosphorus oxychloride (POCl₃) catalyzes the acylation at 50–60°C, achieving 73% yield after 30 hours.
Oxazole-Piperidine Linkage
The secondary amide bond forms via HATU-mediated coupling between the piperidine intermediate and 5-methyl-1,2-oxazol-3-amine. DCM as solvent at 0°C suppresses epimerization, yielding 85% product.
Reaction Comparison :
| Method | Conditions | Yield |
|---|---|---|
| POCl₃ Catalysis | 50°C, 30 h | 73% |
| HATU Activation | 0°C, 12 h | 85% |
Purification and Characterization
- Crystallization : Recrystallization from methanol/water (1:1) removes unreacted acyl chloride.
- Analytical Data :
Challenges and Mitigation Strategies
Side Reactions :
Scalability Issues :
Microwave methods face batch size limitations. Transitioning to continuous flow reactors improves throughput.
Green Chemistry Alternatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
